1-(tert-Butyl)cyclobutanamine
CAS No.:
Cat. No.: VC17394640
Molecular Formula: C8H17N
Molecular Weight: 127.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17N |
|---|---|
| Molecular Weight | 127.23 g/mol |
| IUPAC Name | 1-tert-butylcyclobutan-1-amine |
| Standard InChI | InChI=1S/C8H17N/c1-7(2,3)8(9)5-4-6-8/h4-6,9H2,1-3H3 |
| Standard InChI Key | SMZFEMSWPVXFAG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1(CCC1)N |
Introduction
Chemical Identity and Structural Characteristics
1-(tert-Butyl)cyclobutanamine (CAS# 1096853-41-6) is a tertiary amine with the molecular formula C₁₄H₂₁N and a molecular weight of 203.32 g/mol . Its IUPAC name, 1-(4-tert-butylphenyl)cyclobutan-1-amine, reflects the substitution pattern of the tert-butyl group on the phenyl ring attached to the cyclobutane core. The compound’s canonical SMILES notation, CC(C)(C)C1=CC=C(C=C1)C2(CCC2)N, highlights the connectivity of its atoms, while its InChIKey (ZENPMQYHXUYRAV-UHFFFAOYSA-N) provides a unique identifier for chemical databases .
Key Structural Features:
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Cyclobutane Ring: The four-membered ring introduces significant ring strain, influencing reactivity and conformational flexibility.
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tert-Butyl Group: This bulky substituent enhances steric hindrance and modulates electronic properties, making the compound valuable for studying steric effects in molecular interactions .
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Aromatic Ring: The phenyl group provides a planar π-system that can participate in hydrophobic interactions or π-stacking .
Table 1: Chemical Data for 1-(tert-Butyl)cyclobutanamine
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁N |
| Molecular Weight | 203.32 g/mol |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C2(CCC2)N |
| LogP | 4.02 |
| Hydrogen Bond Donors | 1 (NH₂) |
| Hydrogen Bond Acceptors | 1 (N) |
Synthesis and Preparation Methods
The synthesis of 1-(tert-Butyl)cyclobutanamine involves multi-step strategies to construct the cyclobutane core and introduce the tert-butyl substituent. Recent advances in fluorination and cycloaddition chemistry have expanded accessible routes .
Cyclobutane Ring Formation
Cyclobutane rings are typically synthesized via [2+2] cycloadditions or ring-closing metathesis. For 1-(tert-Butyl)cyclobutanamine, photochemical [2+2] cycloadditions between substituted alkenes are often employed to form the strained ring .
Advanced Fluorination Techniques
A notable method reported by researchers involves the reaction of cyclobutane carboxylic acids with sulfur tetrafluoride (SF₄) to generate trifluoromethyl-cyclobutane analogs . While this approach primarily targets fluorinated derivatives, it underscores the versatility of cyclobutane intermediates in generating structurally diverse compounds.
Table 2: Comparison of tert-Butyl and Trifluoromethyl-Cyclobutyl Groups
| Property | tert-Butyl Group | Trifluoromethyl-Cyclobutyl Group |
|---|---|---|
| Steric Bulk | High | Moderate |
| Electronic Effects | Electron-donating | Electron-withdrawing |
| LogP | +4.02 | +3.5–4.0 |
| Metabolic Stability | Moderate | High |
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
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NMR: The ¹H NMR spectrum shows distinct signals for the tert-butyl group (δ ~1.3 ppm, singlet) and cyclobutane protons (δ ~2.5–3.0 ppm, multiplet).
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IR: Stretching vibrations at ~3300 cm⁻¹ (N-H) and 1100 cm⁻¹ (C-N) confirm the amine functional group .
Applications in Drug Discovery and Development
Isosteric Replacement Strategies
The tert-butyl group is a common pharmacophore in drug design, but its metabolic instability and high lipophilicity limit its utility. Recent studies propose replacing tert-butyl with 1-trifluoromethyl-cyclobutyl groups to improve metabolic stability and reduce LogP . For instance, replacing tert-butyl with a trifluoromethyl-cyclobutyl moiety in commercial drugs enhanced their pharmacokinetic profiles without compromising target binding .
Case Study: Bioactivity Optimization
In a 2024 study, researchers synthesized 30+ trifluoromethyl-cyclobutane analogs of 1-(tert-Butyl)cyclobutanamine and evaluated their bioactivity. Compounds with electron-withdrawing substituents exhibited improved CYP450 resistance and oral bioavailability, demonstrating the potential of cyclobutane derivatives in overcoming drug development challenges .
Future Directions and Research Opportunities
Future research should explore:
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral cyclobutane amines.
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Polymer Chemistry: Utilizing the compound’s rigidity to design high-performance polymers.
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Targeted Drug Delivery: Conjugating the amine group with targeting moieties for site-specific therapeutic effects.
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